1,6-Diazaspiro[3.5]nonan-2-one is a bicyclic compound featuring a unique spiro structure that incorporates two nitrogen atoms within its ring system. The molecular formula for this compound is with a molecular weight of approximately 140.18 g/mol. Its distinctive structural configuration includes a spiro connection between a six-membered and a five-membered nitrogen-containing ring, making it an interesting subject of study in medicinal chemistry and organic synthesis. The compound has garnered attention for its potential applications in oncology, particularly as a covalent inhibitor of the KRAS G12C protein, which is significant in cancer biology and treatment strategies.
1,6-Diazaspiro[3.5]nonan-2-one can be classified under the category of spirocyclic compounds and diazaspiro compounds. It is particularly noted for its role as an inhibitor in biochemical pathways associated with cancer progression.
The synthesis of 1,6-Diazaspiro[3.5]nonan-2-one can be achieved through several organic synthetic routes. A common approach involves the cyclization of suitable precursors containing both nitrogen and carbon functionalities.
Technical Details:
For example, one reported method involves starting from commercially available precursors and employing Buchwald–Hartwig amination followed by alkylation reactions to yield the desired compound efficiently .
The molecular structure of 1,6-Diazaspiro[3.5]nonan-2-one consists of:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₇H₁₀N₂O |
Molecular Weight | 140.18 g/mol |
Structural Features | Spirocyclic with two nitrogen atoms |
1,6-Diazaspiro[3.5]nonan-2-one has been studied for its reactivity as a covalent inhibitor of proteins involved in oncogenic signaling pathways. It primarily interacts with specific amino acid residues (e.g., cysteine) in target proteins.
Technical Details:
Experimental studies have shown that derivatives of this compound maintain favorable metabolic stability and exhibit dose-dependent antitumor effects in preclinical models .
The biological activity of 1,6-Diazaspiro[3.5]nonan-2-one is primarily centered around its role as an inhibitor of the KRAS G12C protein.
Data:
Pharmacokinetic evaluations suggest that 1,6-Diazaspiro[3.5]nonan-2-one exhibits stability in biological systems, indicating potential for clinical application .
Relevant analyses indicate that modifications to the structure can influence both solubility and biological activity .
The primary application of 1,6-Diazaspiro[3.5]nonan-2-one lies in cancer therapeutics as a covalent inhibitor targeting KRAS G12C mutations. Its selective inhibition of this oncogenic protein positions it as a candidate for developing novel anticancer agents.
Additionally, due to its unique structural properties, it may also find applications in drug design and development beyond oncology, potentially influencing other therapeutic areas involving similar molecular interactions .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2